REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.[CH2:11]([Sn:15](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:11][CH2:12][CH2:13][CH3:14])[S:10][C:3]=12
|
Name
|
|
Quantity
|
9.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)C=CS2
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Tributyltin chloride
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 20 min at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 h at −78° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The homogeneous mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (eluent EtOAc/Hex 1:4)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.79 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |